molecular formula C7H8N4O B15276811 7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one

7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one

Cat. No.: B15276811
M. Wt: 164.16 g/mol
InChI Key: CDOGGEWEGAWGAN-UHFFFAOYSA-N
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Description

7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

7-amino-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C7H8N4O/c1-4-2-6-9-7(12)3-5(8)11(6)10-4/h2-3H,8H2,1H3,(H,9,12)

InChI Key

CDOGGEWEGAWGAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=C1)N

Origin of Product

United States

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